molecular formula C32H33NO3 B13410997 Dibenzyloxy (+)-S-N-Methylcoclaurine

Dibenzyloxy (+)-S-N-Methylcoclaurine

Cat. No.: B13410997
M. Wt: 479.6 g/mol
InChI Key: HZBGXMAYXSMTBE-PMERELPUSA-N
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Description

Dibenzyloxy (+)-S-N-Methylcoclaurine is a complex organic compound known for its unique chemical structure and properties It belongs to the class of benzylisoquinoline alkaloids, which are characterized by the presence of a benzyl group attached to an isoquinoline skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyloxy (+)-S-N-Methylcoclaurine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of benzyl bromide and isoquinoline derivatives. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Dibenzyloxy (+)-S-N-Methylcoclaurine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

(1S)-6-methoxy-2-methyl-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C32H33NO3/c1-33-18-17-27-20-31(34-2)32(36-23-26-11-7-4-8-12-26)21-29(27)30(33)19-24-13-15-28(16-14-24)35-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3/t30-/m0/s1

InChI Key

HZBGXMAYXSMTBE-PMERELPUSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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